molecular formula C19H20N4O2S B2741436 6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole CAS No. 2097888-22-5

6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole

Cat. No.: B2741436
CAS No.: 2097888-22-5
M. Wt: 368.46
InChI Key: PRNSXVBTJKCWFM-UHFFFAOYSA-N
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Description

6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives.

Mechanism of Action

Target of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis (mtb) h37ra . The specific target within the Mtb organism is Pantothenate synthetase .

Mode of Action

It’s likely that it interacts with its target, pantothenate synthetase, leading to inhibition of the enzyme’s function . This interaction could potentially disrupt the synthesis of pantothenate, a key component of coenzyme A, which is essential for various metabolic processes in the bacteria.

Biochemical Pathways

The compound’s interaction with Pantothenate synthetase disrupts the synthesis of coenzyme A in the Mtb organism . Coenzyme A is crucial for various biochemical pathways, including the Krebs cycle and fatty acid synthesis. Disruption of these pathways can lead to the death of the bacteria.

Pharmacokinetics

Similar compounds have been designed with in silico admet prediction , suggesting that they have been optimized for good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of the growth of Mtb organisms . This is achieved by disrupting the synthesis of coenzyme A, which is essential for the bacteria’s survival and proliferation.

Preparation Methods

The synthesis of 6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole involves multiple steps, including the formation of benzothiazole and pyrimidine derivatives. One common synthetic route involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride . The reaction conditions typically include the use of organic solvents such as ethanol and catalysts like zinc oxide nanoparticles . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., zinc oxide nanoparticles), and specific reaction temperatures and times to optimize product yield and purity .

Comparison with Similar Compounds

6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of benzothiazole and pyrimidine moieties, which contribute to its diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-12-8-13(2)22-19(21-12)25-15-4-3-7-23(10-15)18(24)14-5-6-16-17(9-14)26-11-20-16/h5-6,8-9,11,15H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNSXVBTJKCWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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